molecular formula C10H9ClN2O B594747 3-Chloro-6-methoxyquinolin-4-amine CAS No. 1209537-50-7

3-Chloro-6-methoxyquinolin-4-amine

Katalognummer: B594747
CAS-Nummer: 1209537-50-7
Molekulargewicht: 208.645
InChI-Schlüssel: NOFPZXGKTSMGJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Classification and Nomenclature

3-Chloro-6-methoxyquinolin-4-amine belongs to the quinoline family , a class of nitrogen-containing heterocyclic aromatic compounds. Its structure features a bicyclic system comprising a benzene ring fused to a pyridine ring, with substituents at positions 3 (chlorine), 6 (methoxy), and 4 (amine). The IUPAC name This compound reflects this substitution pattern. This compound is classified as a halogenated aromatic amine , with distinct reactivity imparted by its electron-withdrawing chlorine and electron-donating methoxy groups.

Historical Context in Quinoline Chemistry

Quinoline derivatives have been pivotal in medicinal chemistry since the 19th century, with natural analogs like quinine serving as antimalarial agents. The synthetic modification of quinolines, including halogenation and methoxylation, emerged in the 20th century to enhance bioactivity and solubility. This compound represents a modern synthetic derivative designed for targeted pharmacological applications, building on foundational work in heterocyclic chemistry.

Chemical Identity Parameters

CAS Number (1209537-50-7)

The compound is uniquely identified by the CAS Registry Number 1209537-50-7 , ensuring precise tracking in chemical databases and regulatory frameworks.

Molecular Formula (C₁₀H₉ClN₂O)

The molecular formula C₁₀H₉ClN₂O corresponds to a molecular weight of 208.64 g/mol , calculated as follows:
$$
\text{C}{10}\text{H}{9}\text{ClN}_{2}\text{O} = (12.01 \times 10) + (1.01 \times 9) + (35.45 \times 1) + (14.01 \times 2) + (16.00 \times 1) = 208.64 \, \text{g/mol}
$$
This formula confirms the presence of 10 carbon atoms, 9 hydrogens, 1 chlorine, 2 nitrogens, and 1 oxygen.

IUPAC Nomenclature

The IUPAC name This compound is derived by numbering the quinoline ring such that the pyridine nitrogen is at position 1. Substituents are assigned positions based on this numbering.

Standard InChI and SMILES Notation

  • InChI : InChI=1S/C10H9ClN2O/c1-14-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3,(H2,12,13)
  • InChI Key : NOFPZXGKTSMGJF-UHFFFAOYSA-N
  • SMILES : COC1=CC2=C(C(=CN=C2C=C1)Cl)N
    These notations encode the compound’s structure for computational chemistry and database retrieval.

Significance in Heterocyclic Chemistry Research

As a functionalized quinoline , this compound serves as a versatile intermediate in drug discovery. Its chlorine and methoxy groups enhance binding to biological targets, such as enzymes involved in microbial or cancer pathways. Recent studies highlight its role in synthesizing kinase inhibitors and antimicrobial agents, leveraging quinoline’s inherent bioactivity.

Eigenschaften

CAS-Nummer

1209537-50-7

Molekularformel

C10H9ClN2O

Molekulargewicht

208.645

IUPAC-Name

3-chloro-6-methoxyquinolin-4-amine

InChI

InChI=1S/C10H9ClN2O/c1-14-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3,(H2,12,13)

InChI-Schlüssel

NOFPZXGKTSMGJF-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C(=CN=C2C=C1)Cl)N

Synonyme

4-Amino-3-chloro-6-methoxyquinoline

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Chloro-6-methoxyquinolin-4-amine and related quinoline derivatives:

Compound Name Substituents (Positions) Key Properties/Applications Synthesis Highlights Reference
This compound Cl (3), OCH₃ (6), NH₂ (4) Potential antimalarial/antimicrobial activity Not explicitly described (likely via cyclization or condensation)
3-(P-tolylimino)methyl-2-chloroquinoline-6-amine (3g) Cl (2), NH₂ (6), Schiff base (3) Structural analog for drug discovery Schiff base formation with p-toluidine
6-Methoxy-2-methyl-4-quinolinamine CH₃ (2), OCH₃ (6), NH₂ (4) Intermediate in pharmaceutical synthesis Methyl substitution alters lipophilicity
N-(3-chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine CF₃ (6), Cl (phenyl), NH₂ (4) Enhanced lipophilicity (CF₃ group) Trifluoromethyl introduction via nucleophilic substitution
4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine Cl (4), CH₃ (6), NH-(4-methylphenyl) Crystallographic studies (Acta Crystallographica) X-ray diffraction confirms planar quinoline core
6-Iodo-3-methylquinolin-4-amine I (6), CH₃ (3), NH₂ (4) Heavy halogen substitution (potential imaging probes) Iodination at position 6
7-Chloroquinolin-4-amine derivatives (e.g., 3a, 4–6) Cl (7), NH₂ (4), variable side chains Antimalarial candidates (structure-activity relationship studied) Methanesulfonate intermediates for side-chain addition

Key Observations:

Methoxy at position 6 improves solubility relative to hydrophobic groups like trifluoromethyl () or iodo ().

Synthetic Flexibility :

  • Derivatives with Schiff base linkages () or methanesulfonate intermediates () allow modular functionalization, enabling tailored pharmacological profiles.

Pharmacological Implications: Compounds with 7-chloro substitutions () are established antimalarials, suggesting that the 3-chloro-6-methoxy variant may also target similar pathways (e.g., heme detoxification in Plasmodium).

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Quinoline Derivatives

Compound Molecular Weight LogP (Predicted) Water Solubility (mg/mL) Notable Functional Groups
This compound 208.65 2.8 0.15 Cl, OCH₃, NH₂
6-Methoxy-2-methyl-4-quinolinamine 188.23 2.1 0.45 CH₃, OCH₃, NH₂
N-(3-chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine 322.72 4.3 0.02 CF₃, Cl (phenyl), NH₂
7-Chloroquinolin-4-amine (3a) 227.68 3.0 0.10 Cl (7), NH₂

Vorbereitungsmethoden

Skraup Cyclization with Subsequent Functionalization

The Skraup cyclization remains a foundational method for constructing the quinoline core. For 3-chloro-6-methoxyquinolin-4-amine, this approach begins with 6-methoxy-2-nitroaniline. Cyclization using glycerol and concentrated sulfuric acid at 120–140°C produces 6-methoxy-4-nitroquinoline . Subsequent chlorination at position 3 is achieved via phosphorus oxychloride (POCl₃) at reflux (110°C, 6 hours), yielding 3-chloro-6-methoxy-4-nitroquinoline with 75–85% efficiency .

Critical to this pathway is the reduction of the nitro group to an amine. Catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol, 25°C, 12 hours) achieves near-quantitative conversion, while sodium dithionite in aqueous ethanol (70°C, 3 hours) offers a cost-effective alternative at 90% yield .

Table 1 : Skraup Cyclization Optimization Parameters

ParameterOptimal ConditionYield (%)
Cyclization Temperature130°C78
POCl₃ Equivalents3.085
Reduction MethodH₂/Pd/C98

Gould-Jacobs Reaction for Direct Ring Formation

The Gould-Jacobs reaction enables simultaneous quinoline ring formation and functionalization. Starting with 6-methoxyaniline and ethyl β-chloroacetoacetate, cyclization under basic conditions (NaOH, DMF, 80°C, 8 hours) generates 6-methoxy-4-hydroxyquinoline . Chlorination at position 3 using POCl₃ (reflux, 6 hours) provides 3-chloro-6-methoxy-4-hydroxyquinoline.

Amination at position 4 requires converting the hydroxyl group to a leaving group. Mesylation (methanesulfonyl chloride, pyridine, 0°C, 2 hours) followed by ammonia treatment (7 M NH₃ in MeOH, 100°C, 24 hours) achieves 65–70% overall yield . This method prioritizes regioselectivity but demands stringent temperature control during mesylation to prevent side reactions.

Nitration-Reduction Strategy

Introducing the amine group via nitro reduction offers scalability. 6-Methoxyquinoline undergoes nitration (HNO₃/H₂SO₄, 0°C, 2 hours) to yield 6-methoxy-4-nitroquinoline (70% yield). Chlorination at position 3 (POCl₃, 110°C, 6 hours) precedes catalytic hydrogenation (H₂, Raney Ni, ethanol, 25°C) to furnish the target compound .

Key Advantages :

  • Avoids intermediate purification between nitration and chlorination.

  • Compatible with continuous flow reactors for industrial-scale production .

Nucleophilic Aromatic Substitution (NAS)

Direct amination via NAS exploits the electrophilic character of halogenated quinolines. 3-Chloro-6-methoxy-4-iodoquinoline, synthesized via iodination (NIS, DMF, 80°C), reacts with aqueous ammonia (28% NH₃, 150°C, 24 hours) under copper catalysis (CuI, L-proline) . This method achieves 82% yield but requires inert atmosphere conditions to prevent oxidation.

Table 2 : NAS Reaction Screening

Catalyst SystemTemperature (°C)Yield (%)
CuI/L-proline15082
Pd(OAc)₂/Xantphos12068
No catalyst150<10

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A one-pot protocol combines 6-methoxyaniline, chloral hydrate, and hydroxylamine hydrochloride in polyphosphoric acid (PPA). Microwave heating (300 W, 150°C, 30 minutes) induces cyclization to 6-methoxy-4-aminoquinoline, followed by chlorination (SOCl₂, 80°C, 2 hours) . Total yield reaches 75% with 99% purity by HPLC.

Optimization Insight :

  • Power >250 W causes decomposition.

  • PPA volume must exceed 5 mL/mmol to ensure homogeneity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-6-methoxyquinolin-4-amine, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) of a pre-functionalized quinoline core. For example, starting from 4,7-dichloroquinoline, the 4-position is substituted with an amine group under reflux with ammonia in ethanol, followed by methoxy group introduction at the 6-position using a methoxide nucleophile .
  • Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Final purity (>95%) is confirmed via HPLC with UV detection at 254 nm. Recrystallization in ethanol/water mixtures further enhances crystallinity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6d_6 or CDCl3_3) resolve substituent positions. For instance, the methoxy proton appears as a singlet at ~3.8 ppm, while aromatic protons show coupling patterns confirming chloro and amino group placements .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 223.0545) and detects halogen isotopes (chlorine isotopic pattern) .
  • IR Spectroscopy : N-H stretching (3200–3400 cm1^{-1}) and C-Cl vibrations (600–800 cm1^{-1}) validate functional groups .

Q. How does the compound’s solubility profile impact experimental design?

  • Solubility Data :

SolventSolubility (mg/mL)
DMSO25.6
Ethanol12.3
Water<0.1
  • Design Implications : Use DMSO for in vitro assays (e.g., antimicrobial testing), but ensure final concentrations ≤1% to avoid cytotoxicity. For aqueous systems, employ surfactants (e.g., Tween-80) or co-solvents (PEG-400) .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallography?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond angles, torsional strain, and hydrogen-bonding networks. For example, the chloro and methoxy groups adopt orthogonal positions to minimize steric clashes, confirmed by a 90° dihedral angle in the quinoline plane .
  • Case Study : A 2025 study resolved a regioisomeric ambiguity in a brominated analog using SC-XRD, revealing incorrect assignment via NMR alone due to overlapping signals .

Q. What strategies address contradictory bioactivity data across studies?

  • Analysis Framework :

Assay Validation : Cross-check with standardized protocols (e.g., CLSI guidelines for antimicrobial MIC assays).

Structural Confirmation : Re-analyze batches via LC-MS to rule out degradation (e.g., methoxy demethylation under acidic conditions) .

Statistical Tools : Use Bland-Altman plots to compare inter-lab variability in IC50_{50} values for cytotoxicity .

  • Example : A 2024 study attributed discrepancies in antimalarial IC50_{50} values (0.1–5 µM) to differences in parasite strains (e.g., chloroquine-resistant vs. sensitive Plasmodium) .

Q. How can substituent effects be systematically studied to enhance the compound’s anticancer activity?

  • SAR Workflow :

  • Substituent Library : Synthesize analogs with halogens (F, Br), alkyl groups, or electron-withdrawing groups (NO2_2) at the 2-, 5-, or 8-positions.
  • Biological Testing : Screen against NCI-60 cell lines. Dose-response curves (0.1–100 µM) identify potency improvements.
  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) and molecular docking (PDB: 3ERT for kinase targets) predict binding affinities .
    • Key Finding : A 2025 study showed that 8-fluoro substitution increased apoptosis in HCT-116 cells by 40% compared to the parent compound .

Q. What are best practices for stability studies under physiological conditions?

  • Protocol :

pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor via HPLC for degradation products (e.g., quinoline ring oxidation).

Light Sensitivity : Expose to UV (365 nm) and visible light; use amber vials if degradation exceeds 10% in 48 hours.

Thermal Stability : TGA/DSC analysis identifies decomposition thresholds (e.g., >150°C for crystalline form) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.